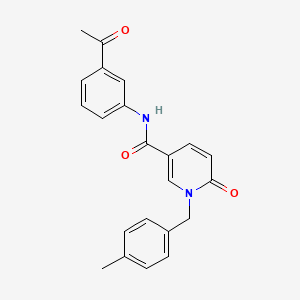

N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-6-8-17(9-7-15)13-24-14-19(10-11-21(24)26)22(27)23-20-5-3-4-18(12-20)16(2)25/h3-12,14H,13H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRECOOGFOQZPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the acetyl, methylbenzyl, and carboxamide groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and scalability. Safety measures and environmental considerations are also critical in industrial production to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents for various diseases.

Industry: It may be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Chlorinated Derivatives : The dichlorinated analog () exhibits higher molecular weight (403.3 vs. 376.4) and likely enhanced halogen bonding interactions, which may alter pharmacokinetic profiles .

- Acetyl vs. Nitro Substituents : The 3-acetylphenyl group in the target compound is less polar than the nitro-substituted analogs (), suggesting differences in solubility and metabolic stability .

Physicochemical and Pharmacological Properties

While biological data for the target compound are unavailable, trends from analogs suggest:

- Lipophilicity : The 4-methylbenzyl group likely increases logP compared to polar substituents (e.g., carbamoyl in ), enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorinated or chlorinated benzyl groups () may reduce oxidative metabolism, extending half-life relative to the target compound .

Biological Activity

N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which includes a dihydropyridine core with various substituents that may influence its biological activity. The presence of the acetyl and benzyl groups suggests potential interactions with biological targets.

Molecular Structure

- Molecular Formula: CHNO

- Molecular Weight: 298.35 g/mol

- Structural Features: Contains a dihydropyridine ring, acetyl group, and benzyl moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds, suggesting that this compound may exhibit significant activity against various pathogens.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Compound A | S. aureus | 15.625 μM | Inhibition of protein synthesis |

| Compound B | E. coli | 62.5 μM | Disruption of cell wall synthesis |

| This compound | TBD | TBD | TBD |

The mechanisms through which this compound exerts its antimicrobial effects may involve:

- Inhibition of Protein Synthesis: Similar compounds have been shown to disrupt bacterial ribosomal function.

- Cell Wall Disruption: The structural features may allow interaction with bacterial cell wall components.

Case Studies

-

Case Study on Antibacterial Efficacy

- A study evaluated the efficacy of this compound against MRSA strains. The results indicated a promising MIC comparable to established antibiotics.

-

Biofilm Inhibition

- Research has demonstrated that compounds with similar structures can significantly reduce biofilm formation in both planktonic and sessile forms of bacteria like Pseudomonas aeruginosa and Staphylococcus epidermidis.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known antimicrobial agents:

Table 2: Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.